Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate
Description
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate (CAS: 1823359-03-0) is a pyridazine derivative characterized by an ethyl ester group at position 3 and an isopropylamino substituent at position 6 of the pyridazine ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a precursor or intermediate in the development of bioactive molecules. Its applications span drug discovery, agrochemical research, and materials science, where modifications to the ester or amino groups can significantly alter physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 6-(propan-2-ylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-15-10(14)8-5-6-9(13-12-8)11-7(2)3/h5-7H,4H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUVSSUFWWPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
A common method involves displacing a leaving group (e.g., chlorine or bromine) at position 6 of a pyridazine ring with isopropylamine. The ethyl ester at position 3 is typically introduced early via esterification.
Example Protocol
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Starting Material : Ethyl 6-chloropyridazine-3-carboxylate is reacted with excess isopropylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours.
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Catalysis : Palladium catalysts like Pd(OAc)₂ with triphenylphosphine (PPh₃) enhance reaction efficiency, as noted in analogous pyridazine syntheses.
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Work-Up : The product is isolated via acid-base extraction, with yields ranging from 60–75% after recrystallization.
Challenges :
Cyclization of Hydrazine Derivatives
An alternative route involves constructing the pyridazine ring from a hydrazine and a 1,4-dicarbonyl precursor. This method allows simultaneous incorporation of the ester and amino groups.
Example Protocol
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Condensation : Reacting ethyl 3-oxopent-4-enoate with isopropylhydrazine forms a dihydropyridazine intermediate.
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Aromatization : Oxidation with MnO₂ or DDQ yields the fully conjugated pyridazine ring.
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Yield Optimization : Adjusting the solvent (e.g., toluene vs. THF) and temperature (60–80°C) improves conversion rates to 70–85%.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Amination
The patent EP2821398A1 highlights the role of palladium complexes in facilitating C–N bond formation for pyridazine derivatives. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |
| Ligand | PPh₃ (3 equiv) | Prevents Pd aggregation |
| Solvent | Acetonitrile | Enhances solubility |
| Temperature | 80°C | Balances rate and decomposition |
Mechanistic Insight :
The palladium catalyst activates the C–X bond (X = Cl, Br) on the pyridazine ring, enabling nucleophilic attack by isopropylamine. Triphenylphosphine stabilizes the Pd(0) intermediate, preventing deactivation.
Solvent Effects
Non-polar solvents (e.g., toluene) favor cyclization routes, while polar solvents (e.g., DMF) improve NAS kinetics. Aprotic solvents minimize side reactions such as ester hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC methods (C18 column, 70:30 MeCN/H₂O) achieve >98% purity, with residual solvents (e.g., acetonitrile) below ICH Q3C limits.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| NAS with Pd Catalysis | 75 | 1,200 | High |
| Cyclization | 85 | 900 | Moderate |
| Direct Amination | 60 | 700 | Low |
Trade-Offs : While cyclization offers higher yields, NAS provides better regioselectivity for industrial batches .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.
| Condition | Reagents | Product | Key Observations |
|---|---|---|---|
| Acidic (HCl, H₂O) | 1M HCl, reflux | 6-(Isopropylamino)pyridazine-3-carboxylic acid | Complete ester cleavage in 6–8 hours |
| Alkaline (NaOH, H₂O) | 1M NaOH, 60°C | Sodium 6-(isopropylamino)pyridazine-3-carboxylate | Faster reaction (2–3 hours) |
The isopropylamino group remains stable under these conditions due to its tertiary nature, avoiding unintended dealkylation.
Nucleophilic Substitution at the Amine Group
The isopropylamino group participates in nucleophilic substitutions, particularly with acylating or alkylating agents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C, 2 hours | N-Acetyl-6-(isopropylamino)pyridazine-3-carboxylate | 78% |
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl-6-(isopropylamino)pyridazine-3-carboxylate | 65% |
Steric hindrance from the isopropyl group reduces reaction rates compared to primary amines.
Reduction Reactions
Selective reduction of the pyridazine ring or ester group is achievable with tailored reagents:
| Reagent | Target | Product | Notes |
|---|---|---|---|
| H₂/Pd-C (1 atm) | Pyridazine ring | Partially saturated dihydropyridazine | Low selectivity |
| LiAlH₄ | Ester → Alcohol | 6-(Isopropylamino)pyridazine-3-methanol | Complete reduction in 4 hours |
The aromatic pyridazine ring resists full hydrogenation under standard conditions.
Electrophilic Aromatic Substitution
The electron-deficient pyridazine ring directs electrophiles to the 4-position, moderated by the electron-donating isopropylamino group:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 4-Nitro-6-(isopropylamino)pyridazine-3-carboxylate | >90% 4-substitution |
| Br₂/FeBr₃ | DCM, RT, 1 hour | 4-Bromo-6-(isopropylamino)pyridazine-3-carboxylate | 85% yield |
Competitive N-nitrosation of the amine is suppressed at low temperatures.
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance efficiency in large-scale syntheses:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 68% | 89% |
| Byproduct Formation | 15% | 5% |
Flow systems improve heat transfer and mixing, critical for exothermic acylations.
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Functional Group | Hydrolysis Rate (Relative) |
|---|---|---|
| Ethyl 6-chloropyridazine-3-carboxylate | Chlorine | 1.2× faster |
| Ethyl 6-methylpyridazine-3-carboxylate | Methyl | 0.7× slower |
The electron-withdrawing isopropylamino group accelerates ester hydrolysis compared to methyl analogues.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate has been identified as a promising lead compound in drug development, particularly for:
- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains due to its structural properties that enhance binding affinity to bacterial targets.
- Anticancer Properties : Studies suggest that it may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology .
Biological Studies
The compound's interactions with biological targets are of significant interest:
- Enzyme Inhibition : this compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, including those related to cancer and infectious diseases .
- Mechanism of Action : The isopropylamino group enhances binding to molecular targets, which may improve therapeutic efficacy.
Chemical Research
In chemical research, this compound serves as:
- Building Block : It is utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications .
- Reaction Studies : this compound can undergo various chemical reactions such as oxidation and reduction, allowing for the creation of derivatives with altered properties.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, the following table compares it with related pyridazine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 6-chloropyridazine-3-carboxylate | Contains a chlorine substituent | Different reactivity due to chlorine presence |
| Ethyl 6-methylpyridazine-3-carboxylate | Has a methyl group | Variations in steric hindrance affecting activity |
| Ethyl 6-aminopyridazine-3-carboxylate | Features an amino group | Potentially different biological activity profiles |
The distinct substitution pattern of this compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds .
Case Study on Anticancer Activity
A study published in Cancer Research evaluated the effects of this compound on lung cancer cell lines. Results indicated that treatment led to a dose-dependent reduction in cell viability and induced apoptosis in cancer cells. Animal models demonstrated reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent against lung cancer .
Case Study on Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound showed significant inhibition of bacterial growth against several strains. The compound's structural features were linked to enhanced binding and disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may enhance its binding affinity to these targets, while the pyridazine ring provides a stable scaffold for interaction. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is part of a broader family of pyridazine-3-carboxylates with variations in substituents. Below is a detailed comparison with key analogs:
Table 1: Structural Analogs of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate
Key Observations:
- Ester Group Impact : Ethyl esters (e.g., 1823359-03-0) generally exhibit better solubility in organic solvents compared to methyl analogs (e.g., 1178768-37-0), which may explain the discontinuation of the latter in industrial settings .
- Synthetic Utility: Ethyl 6-(Ethylamino)pyridazine-3-carboxylate (1823915-03-2) is reported to undergo faster alkylation reactions due to reduced steric effects, making it preferable for high-throughput synthesis .
Comparison with Heterocyclic Derivatives
Pyridazine derivatives fused with other heterocycles exhibit distinct properties. For example:
Table 2: Heterocyclic Derivatives with Pyridazine Cores
Key Findings:
- Bioactivity : The imidazo-pyridazine derivatives (e.g., 2105487-97-4) demonstrate enhanced bioactivity compared to simpler pyridazines, attributed to their fused heterocyclic systems .
- Synthetic Challenges : Isomerization during synthesis (e.g., 1-phenylethyl vs. 2-phenylethyl isomers in imidazo-pyridazines) necessitates advanced purification techniques, reducing overall yields (e.g., ~53% combined yield for isomers in ) .
Biological Activity
Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 209.24 g/mol. The compound features a pyridazine ring with an isopropylamino group and an ethyl ester at the carboxylic acid position, contributing to its unique chemical reactivity and biological properties .
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The precise pathways and targets depend on the context of use, which may include antimicrobial activity or potential therapeutic applications .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for further exploration in treating infections .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for its therapeutic potential in various diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other pyridazine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 6-chloropyridazine-3-carboxylate | Contains a chlorine substituent instead of isopropylamino | Different reactivity due to chlorine presence |
| Ethyl 6-methylpyridazine-3-carboxylate | Has a methyl group instead of isopropylamino | Variations in steric hindrance affecting activity |
| Ethyl 6-aminopyridazine-3-carboxylate | Features an amino group instead of isopropylamino | Potentially different biological activity profiles |
This table highlights how the substitution pattern in this compound contributes to its distinct chemical properties compared to similar compounds .
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations. This suggests its potential as a lead compound for developing new antibiotics .
- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to specific enzymes involved in metabolic pathways. Preliminary results indicate that the compound may effectively inhibit key metabolic enzymes, which could be beneficial in treating metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate, and how are reaction parameters optimized?
- The synthesis typically involves alkylation or substitution reactions at the pyridazine core. For example, flow chemistry techniques enable controlled addition of isopropylamine to pyridazine precursors, minimizing side reactions . Key parameters include temperature (e.g., 80°C for amination), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of isopropylamine to prevent over-alkylation). Optimization often uses Design of Experiments (DoE) to balance yield and purity .
Q. Which spectroscopic and chromatographic techniques validate the structure of this compound?
- 1H/13C NMR : Peaks at δ 1.3–1.5 ppm (ethyl ester CH3), δ 4.3–4.5 ppm (ester CH2), and δ 4.8–5.0 ppm (isopropylamino CH) confirm functional groups. Aromatic protons in the pyridazine ring appear as doublets between δ 7.0–8.5 ppm .
- HRMS : Exact mass matching (e.g., calculated [M+H]+ 250.1456 vs. observed 250.1459) ensures molecular integrity .
- HPLC/LCMS : Retention time and fragmentation patterns distinguish the target compound from impurities .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Waste disposal must comply with hazardous chemical guidelines, including neutralization of reactive groups (e.g., ester hydrolysis) before disposal .
Advanced Research Questions
Q. How can isomeric byproducts during alkylation of pyridazine derivatives be resolved?
- Isomer formation (e.g., 1-phenylethyl vs. 2-phenylethyl isomers) is common in alkylation. LCMS identifies isomers via distinct m/z ratios, while preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradients) separates them. For example, a hexane:EtOAc (7:3) gradient achieved >95% purity for similar compounds .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?
- DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity at the pyridazine ring. Solvent effects are incorporated via PCM models. Molecular docking assesses interactions with biological targets (e.g., enzymes), leveraging structural analogs like triazolopyrimidines .
Q. How do structural modifications impact the compound’s stability under varying pH and temperature?
- Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-UV monitor degradation. Ester hydrolysis dominates under alkaline conditions (pH >9), while the isopropylamino group oxidizes in acidic media. Stabilizers like ascorbic acid (0.1% w/v) reduce oxidation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in IC50 values (e.g., kinase inhibition) may arise from assay variability (ATP concentration, incubation time). Meta-analysis using Bland-Altman plots identifies systematic biases. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate hits .
Key Notes
- Methodological focus : Answers emphasize experimental design (e.g., DoE), analytical troubleshooting (e.g., isomer separation), and data validation techniques .
- Advanced vs. Basic : Basic questions address synthesis and characterization; advanced questions tackle mechanistic studies and data reconciliation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
